![molecular formula C19H18FN3O3S B2928714 Methyl 2-(allylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 923827-52-5](/img/structure/B2928714.png)
Methyl 2-(allylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(allylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is an organic compound belonging to the pyridopyrimidine family. This category of compounds has captured the interest of researchers for its diverse biological activities, making it valuable in various scientific fields.
Mecanismo De Acción
Target of Action
The compound, Methyl 2-(allylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate, is a derivative of the pyrido[2,3-d]pyrimidine scaffold . Pyrido[2,3-d]pyrimidines have been found to target a broad spectrum of proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in various cellular processes, including cell growth, proliferation, and apoptosis.
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their activity . This interaction results in the disruption of the signaling pathways regulated by these targets, leading to changes in cellular processes such as cell growth and proliferation .
Biochemical Pathways
The affected pathways include the tyrosine kinase pathway, the phosphatidylinositol-3 kinase pathway, the mammalian target of rapamycin pathway, and the p38 mitogen-activated protein kinases pathway . The downstream effects of these pathway disruptions can lead to cell cycle arrest, apoptosis, and reduced tumor growth in the case of cancer cells .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of target proteins, disruption of signaling pathways, cell cycle arrest, induction of apoptosis, and potential reduction of tumor growth .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Methyl 2-(allylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate often involves multi-step organic synthesis:
Starting with the synthesis of the pyrido[2,3-d]pyrimidine core through a condensation reaction.
Introduction of the methyl group at the 7th position using methylation agents.
Incorporating the 3-fluorophenyl group via a Friedel-Crafts acylation.
The allylthio group is introduced through a substitution reaction with allyl thiol.
The final product is achieved by esterification to form the carboxylate ester.
Industrial Production Methods: Industrial methods prioritize efficiency and scalability:
Catalytic Processes: Using catalysts to accelerate reactions and improve yields.
Continuous Flow Systems: Enhanced control and consistency in product quality.
Green Chemistry Approaches: Minimizing waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Reacts with oxidizing agents, forming sulfoxides and sulfones.
Reduction: Employing reducing agents can yield thiol derivatives.
Substitution: The allylthio group can undergo nucleophilic substitution.
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminium hydride.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Oxidized Derivatives: Sulfoxides and sulfones.
Reduced Derivatives: Thiols.
Substituted Products: Varying alkylthio compounds.
Aplicaciones Científicas De Investigación
Chemistry:
Used as intermediates in the synthesis of more complex molecules.
Investigated for their potential as enzyme inhibitors.
Explored for anti-cancer, anti-inflammatory, and antimicrobial properties.
Used in the development of specialty chemicals and advanced materials.
Comparación Con Compuestos Similares
Unique Aspects:
Fluorophenyl Group: Enhances its binding affinity and specificity.
Allylthio Moiety: Contributes to its distinctive reactivity profile.
Methyl 2-thioxo-4-oxo-5-(3-fluorophenyl)-6-methyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate
Ethyl 2-(allylthio)-5-(3-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Propiedades
IUPAC Name |
methyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S/c1-4-8-27-19-22-16-15(17(24)23-19)14(11-6-5-7-12(20)9-11)13(10(2)21-16)18(25)26-3/h4-7,9,14H,1,8H2,2-3H3,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRKEHJTDXJRLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SCC=C)C3=CC(=CC=C3)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2928631.png)
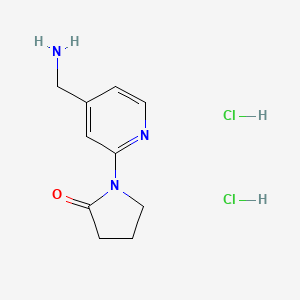
![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2928633.png)
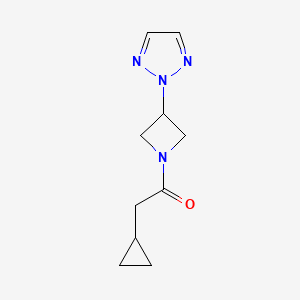
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2928635.png)
![1-[(1-cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine](/img/structure/B2928636.png)
![2-Chloro-N-[(3-phenylmethoxy-2,5-dihydro-1,2-oxazol-5-yl)methyl]acetamide](/img/structure/B2928637.png)
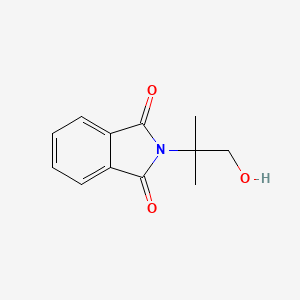
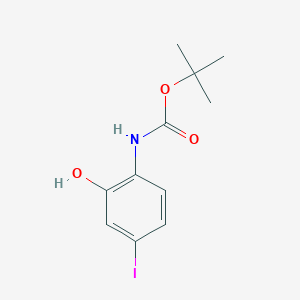
![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2928642.png)
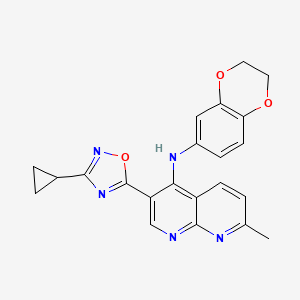


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2928654.png)
